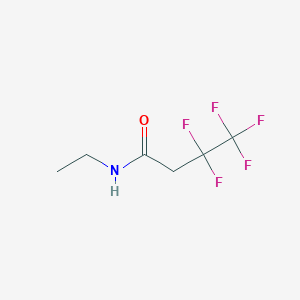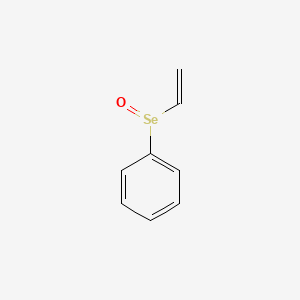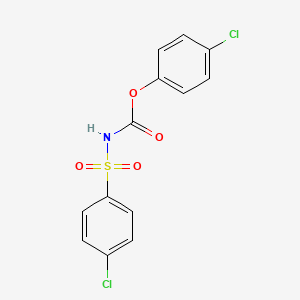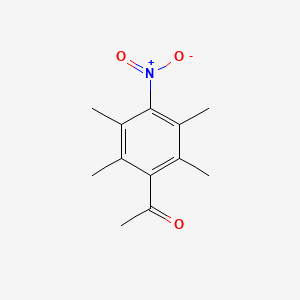
1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of a nitro group and multiple methyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one typically involves the nitration of a tetramethylbenzene derivative followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The acylation step involves the reaction of the nitrated compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Electrophiles such as halogens or sulfonic acids.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-(2,3,5,6-Tetramethyl-4-aminophenyl)ethan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding carboxylic acids from the oxidation of methyl groups.
Aplicaciones Científicas De Investigación
1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one: Similar in structure but differs in the arrangement of methyl groups and the presence of additional rings.
1-(2,4,5-Trimethylphenyl)ethan-1-one: Shares the ethanone group but has fewer methyl groups and lacks the nitro group.
Uniqueness
1-(2,3,5,6-Tetramethyl-4-nitrophenyl)ethan-1-one is unique due to the specific arrangement of its methyl groups and the presence of a nitro group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
64853-55-0 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
1-(2,3,5,6-tetramethyl-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H15NO3/c1-6-8(3)12(13(15)16)9(4)7(2)11(6)10(5)14/h1-5H3 |
Clave InChI |
OPOAHJKJLBJAPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C(=O)C)C)C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B14486482.png)
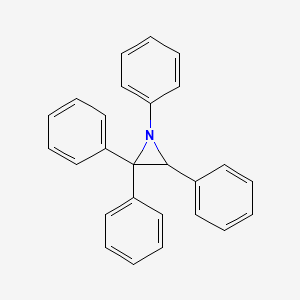
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)

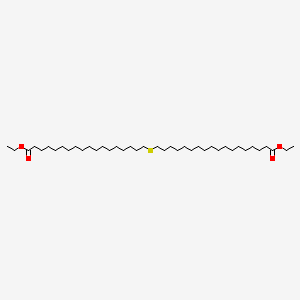
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)

